Regioisomeric Differentiation: Nicotinamide (3-Carboxamide) vs. Isonicotinamide (4-Carboxamide) Scaffold Comparison
The compound's 3-pyridinecarboxamide (nicotinamide) scaffold is regioisomerically distinct from the 4-pyridinecarboxamide (isonicotinamide) variant N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide. In the alkynyl nicotinamide kinase inhibitor series reported by Khatri et al. (2023), the nicotinamide regioisomers (e.g., HSL468, IC₅₀ = 23.7 nM against RET G810C in cell-based assay) demonstrated consistently different potency profiles compared to their isonicotinamide counterparts, with the carboxamide position affecting hydrogen bond geometry with the kinase hinge region [1]. The 5-bromo substituent at the meta position relative to the carboxamide further differentiates this compound from all reported HSL/HSN series members, none of which carry a 5-bromo substituent [1].
| Evidence Dimension | Regioisomeric identity of carboxamide attachment (nicotinamide 3-position vs. isonicotinamide 4-position) and halogen substitution pattern |
|---|---|
| Target Compound Data | 5-Bromo substituent at pyridine C5 position; carboxamide at C3 position (nicotinamide scaffold); MW 352.276; logP 3.378; tPSA 38 Ų |
| Comparator Or Baseline | N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide (4-carboxamide regioisomer, no 5-bromo); alkynyl nicotinamide series compounds HSN608, HSL476, HSL468 (various 5-substituents, none 5-bromo) |
| Quantified Difference | Regioisomeric shift of carboxamide from C3 to C4 alters hydrogen bond donor/acceptor geometry; 5-bromo introduces +79.9 Da mass shift and halogen bonding potential absent in all reported HSL/HSN analogs |
| Conditions | Structural comparison based on publishedalkynyl nicotinamide SAR (Khatri et al., Mol Cancer Ther, 2023); physicochemical data from ZINC15 database |
Why This Matters
The unique combination of 5-bromo substitution and nicotinamide (3-carboxamide) regioisomerism provides a distinct chemical space not explored in the published HSN/HSL kinase inhibitor series, making this compound valuable for probing halogen bonding effects at the kinase hinge or allosteric sites.
- [1] Khatri U, Dayal N, Hu X, et al. Targeting RET Solvent-Front Mutants with Alkynyl Nicotinamide-Based Inhibitors. Molecular Cancer Therapeutics. 2023;22(6):717-725. Table 1: HSL468 (nicotinamide) IC₅₀ = 23.7 nM vs. RET G810C; all reported compounds lack 5-bromo substitution. View Source
